molecular formula C20H17ClN6O B2551906 N4-(3-chloro-4-methylphenyl)-N2-(3-methoxyphenyl)pteridine-2,4-diamine CAS No. 946218-62-8

N4-(3-chloro-4-methylphenyl)-N2-(3-methoxyphenyl)pteridine-2,4-diamine

Cat. No. B2551906
CAS RN: 946218-62-8
M. Wt: 392.85
InChI Key: UAIIFIOXVFTONM-UHFFFAOYSA-N
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Description

The compound N4-(3-chloro-4-methylphenyl)-N2-(3-methoxyphenyl)pteridine-2,4-diamine is a pteridine derivative characterized by the presence of a 3-chloro-4-methylphenyl and a 3-methoxyphenyl group. Pteridines are heterocyclic compounds with a wide range of biological activities, and modifications on their structure can lead to compounds with potential therapeutic applications.

Synthesis Analysis

Although the provided papers do not directly discuss the synthesis of this compound, they do provide insights into related synthetic methods. For instance, the synthesis of 2,4-diamino-6-hydroxypyrimidines with various substitutions at position 5 involves C5-alkylation or cyclization to form the pyrimidine ring . This suggests that a similar approach could be used for the synthesis of the pteridine core of the compound , followed by the introduction of the appropriate phenyl groups at positions N4 and N2.

Molecular Structure Analysis

The molecular structure of pteridine derivatives is crucial for their biological activity. The presence of substituents on the pteridine ring can significantly affect the compound's electronic properties and, consequently, its biological interactions. The intramolecular charge transfer (ICT) phenomenon, as discussed in the context of a chemosensor for silver ions , is an example of how substituents can influence the electronic characteristics of a molecule. For this compound, the electron-donating methoxy group and the electron-withdrawing chloro group would likely impact the molecule's ICT properties.

Chemical Reactions Analysis

The reactivity of pteridine derivatives can be inferred from the reactions described in the papers. For example, the reaction of 2,4-diamino-6-hydroxypyrimidines with diisopropoxyphosphoryl compounds leads to the formation of regioisomers, which can be separated and further modified . This indicates that the pteridine core in this compound could undergo similar reactions, allowing for the selective functionalization of the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of pteridine derivatives are influenced by their substituents. The papers do not provide specific data on the compound , but they do offer insights into related compounds. For example, the antiviral activity of certain 2,4-diaminopyrimidine derivatives is mentioned, with some showing significant inhibition of retrovirus replication . This suggests that the biological activity of this compound could be explored in a similar context, considering its structural similarities to the compounds studied.

Scientific Research Applications

Antiviral Activity of Related Compounds

Studies on pteridine derivatives have shown potential in the antiviral domain. For instance, derivatives of 2,4-diamino-6-hydroxypyrimidines substituted at position 5 demonstrated notable inhibitory activity against retrovirus replication in cell culture, highlighting their potential as antiretroviral agents (Hocková et al., 2003).

Larvicidal Activity

Pyrimidine derivatives linked with morpholinophenyl groups exhibited significant larvicidal activity against third instar larvae, suggesting their potential use in pest control applications (Gorle et al., 2016).

Electrochromic Properties

Research into polyureas containing N,N,N’,N’-tetraphenyl-phenylenediamine in the backbone, a structure related to the query compound, showed interesting thermal, photophysical, electrochemical, and electrochromic properties, indicating potential applications in material science and engineering (江明哲, 2009).

Luminescent Properties

A study on luminescent mono- and binuclear cyclometalated platinum(II) complexes of 6-phenyl-2,2‘-bipyridines, closely related structurally, explored their potential in light-emitting devices due to their significant emissive properties in fluid solution at room temperature (Lai et al., 1999).

Antimalarial Effects

Research on N6-(arylmethyl)-N6-methyl-2,4,6-pteridinetriamines and related derivatives showcased exceptional suppressive antimalarial activity, indicating their potential application in developing new antimalarial drugs (Elslager et al., 1981).

properties

IUPAC Name

4-N-(3-chloro-4-methylphenyl)-2-N-(3-methoxyphenyl)pteridine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN6O/c1-12-6-7-14(11-16(12)21)24-19-17-18(23-9-8-22-17)26-20(27-19)25-13-4-3-5-15(10-13)28-2/h3-11H,1-2H3,(H2,23,24,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAIIFIOXVFTONM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC(=NC3=NC=CN=C32)NC4=CC(=CC=C4)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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